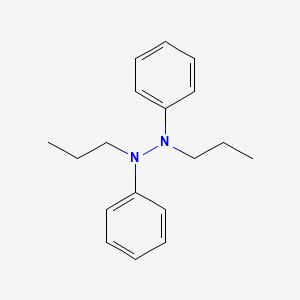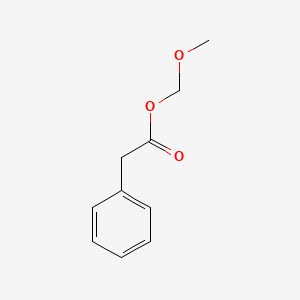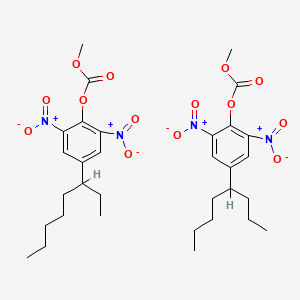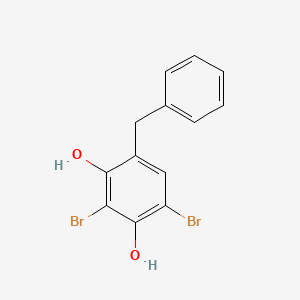
2,6-Dibromo-4-benzylresorcinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-benzylresorcinol is an organic compound that belongs to the class of brominated resorcinols It is characterized by the presence of two bromine atoms at the 2 and 6 positions, a benzyl group at the 4 position, and hydroxyl groups at the 1 and 3 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-benzylresorcinol typically involves the bromination of 4-benzylresorcinol. One common method is the use of bromine in an organic solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve a more scalable and environmentally friendly approach. For example, a green process has been developed for the preparation of similar compounds using bromide-bromate salts in an aqueous acidic medium at ambient conditions . This method minimizes the use of organic solvents and reduces the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-benzylresorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the bromine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated resorcinol derivatives.
Substitution: Various substituted resorcinol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dibromo-4-benzylresorcinol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-benzylresorcinol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. For example, it can inhibit peroxidases in the thyroid and block the synthesis of thyroid hormones . The benzyl group may also contribute to its hydrophobic interactions with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-nitroaniline: Used in the synthesis of azo disperse dyes.
2,6-Dibromo-4-phenoxyphenol: Known for its antimicrobial properties.
4-Benzylresorcinol: The parent compound used in the synthesis of 2,6-Dibromo-4-benzylresorcinol.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a benzyl group, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
63992-59-6 |
|---|---|
Formule moléculaire |
C13H10Br2O2 |
Poids moléculaire |
358.02 g/mol |
Nom IUPAC |
4-benzyl-2,6-dibromobenzene-1,3-diol |
InChI |
InChI=1S/C13H10Br2O2/c14-10-7-9(12(16)11(15)13(10)17)6-8-4-2-1-3-5-8/h1-5,7,16-17H,6H2 |
Clé InChI |
RDTWEWXCMORDTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2O)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



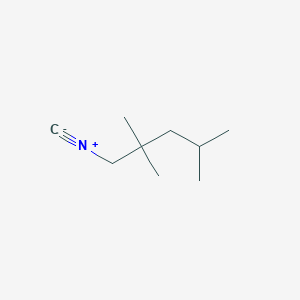
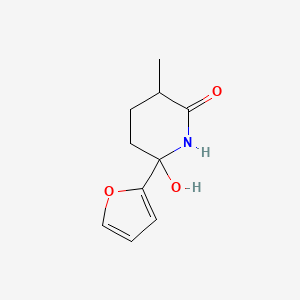



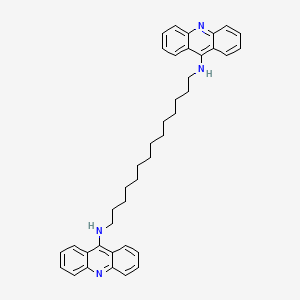

![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)
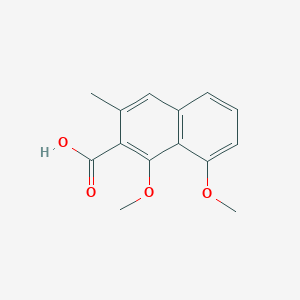
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
